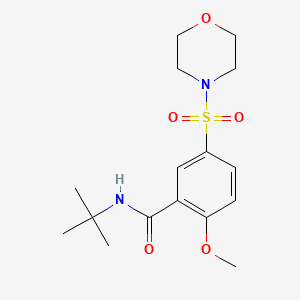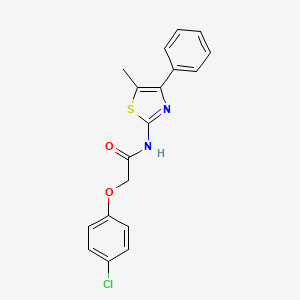
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate, commonly known as BDMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are a group of naturally occurring compounds with diverse biological activities. BDMC has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of BDMC is not fully understood. However, it is believed that BDMC exerts its pharmacological effects by modulating various signaling pathways. For example, BDMC inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. BDMC also activates the Nrf2 signaling pathway, which is responsible for the antioxidant defense system. Furthermore, BDMC induces cell cycle arrest and apoptosis by activating the p53 signaling pathway.
Biochemical and Physiological Effects:
BDMC has been found to modulate various biochemical and physiological processes in the body. For example, BDMC reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activity of pro-inflammatory enzymes, such as COX-2 and iNOS. BDMC also increases the levels of antioxidant enzymes, such as SOD and CAT, and reduces oxidative stress. Moreover, BDMC induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
实验室实验的优点和局限性
BDMC has several advantages for lab experiments. It is a synthetic compound, which means that its purity and potency can be easily controlled. BDMC also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, BDMC has some limitations as well. For example, it is relatively expensive compared to other synthetic compounds, which may limit its use in large-scale experiments. Moreover, BDMC has a low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on BDMC. One direction is to investigate the potential of BDMC as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to study the structure-activity relationship of BDMC and its analogs to identify more potent and selective compounds. Moreover, the development of novel drug delivery systems for BDMC may enhance its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of BDMC in vivo may provide valuable insights into its therapeutic potential.
合成方法
BDMC can be synthesized by the reaction of 3-benzyl-4,7-dimethylcoumarin and cyclohexanecarboxylic acid in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent, such as ethanol or methanol. The yield of BDMC obtained from this reaction is about 70-80%.
科学研究应用
BDMC has been extensively studied for its pharmacological properties. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. BDMC also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, BDMC has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. Moreover, BDMC has been found to possess antimicrobial activity against various pathogenic bacteria and fungi.
属性
IUPAC Name |
(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16-13-21(28-24(26)19-11-7-4-8-12-19)23-17(2)20(25(27)29-22(23)14-16)15-18-9-5-3-6-10-18/h3,5-6,9-10,13-14,19H,4,7-8,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYTNZFVRRMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B4890339.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4890351.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4890358.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)
![{4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4890380.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890381.png)
